(2S)-2-pyridin-2-ylbutan-2-amine
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Overview
Description
(S)-2-(2-Pyridyl)butan-2-amine is a chiral amine compound featuring a pyridine ring attached to a butan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Pyridyl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.
Chiral Resolution: The chiral center is introduced using asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of (S)-2-(2-Pyridyl)butan-2-amine may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity.
Types of Reactions:
Oxidation: (S)-2-(2-Pyridyl)butan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(S)-2-(2-Pyridyl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Pyridyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
®-2-(2-Pyridyl)butan-2-amine: The enantiomer of (S)-2-(2-Pyridyl)butan-2-amine, with different stereochemistry.
2-(2-Pyridyl)ethanamine: A structurally similar compound with a shorter carbon chain.
2-(2-Pyridyl)propan-2-amine: Another related compound with a different carbon chain length.
Uniqueness: (S)-2-(2-Pyridyl)butan-2-amine is unique due to its specific chiral center and the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
190524-24-4 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2S)-2-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-9(2,10)8-6-4-5-7-11-8/h4-7H,3,10H2,1-2H3/t9-/m0/s1 |
InChI Key |
GCYQSVQWRXALCV-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@](C)(C1=CC=CC=N1)N |
SMILES |
CCC(C)(C1=CC=CC=N1)N |
Canonical SMILES |
CCC(C)(C1=CC=CC=N1)N |
Synonyms |
2-Pyridinemethanamine,alpha-ethyl-alpha-methyl-,(S)-(9CI) |
Origin of Product |
United States |
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